(5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is an organic compound that features a brominated and chlorinated phenyl ring, a pyrrolidine ring, and a tert-butylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.
Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring.
Sulfonylation: Introduction of the tert-butylsulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl ring.
Reduction: Reduction reactions could target the sulfonyl group or the halogenated phenyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the halogenated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) could facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
- Examples include (5-Bromo-2-chlorophenyl)(3-methylsulfonyl)pyrrolidin-1-yl)methanone and (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)piperidin-1-yl)methanone .
(5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone: can be compared with other halogenated phenyl compounds or sulfonylated pyrrolidine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO3S/c1-15(2,3)22(20,21)11-6-7-18(9-11)14(19)12-8-10(16)4-5-13(12)17/h4-5,8,11H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDWJOFLYICIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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